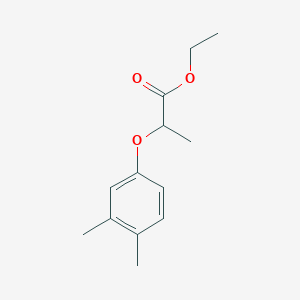

Ethyl 2-(3,4-dimethylphenoxy)propanoate

Descripción

Ethyl 2-(3,4-dimethylphenoxy)propanoate is an ester derivative featuring a phenoxy group substituted with two methyl groups at the 3- and 4-positions of the aromatic ring. This compound is structurally related to several agrochemicals, particularly herbicides, where the phenoxy-propanoate scaffold is a common pharmacophore.

Propiedades

Fórmula molecular |

C13H18O3 |

|---|---|

Peso molecular |

222.28 g/mol |

Nombre IUPAC |

ethyl 2-(3,4-dimethylphenoxy)propanoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-13(14)11(4)16-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3 |

Clave InChI |

XLOKDICDLAYRMD-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C)OC1=CC(=C(C=C1)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following analysis compares ethyl 2-(3,4-dimethylphenoxy)propanoate with structurally related esters, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs in Agrochemicals

a. Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)

- Structure: Features a benzoxazolyl-oxy substituent on the phenoxy group and a chlorine atom.

- Application : Post-emergent herbicide for grass control in broadleaf crops .

b. Quizalofop-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate)

- Structure: Substituted with a quinoxaline ring and chlorine.

- Key Differences: The quinoxaline moiety introduces π-π stacking interactions, improving binding to target enzymes (ACCase inhibitors). The dimethylphenoxy variant lacks this aromatic extension, which may reduce target affinity .

c. Haloxyfop-ethoxyethyl (2-ethoxyethyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate)

- Structure : Contains a pyridine ring with trifluoromethyl and chlorine substituents, paired with an ethoxyethyl ester group.

- Key Differences : The trifluoromethyl group enhances lipid solubility and resistance to metabolic degradation. The ethoxyethyl ester may alter hydrolysis kinetics compared to the ethyl ester in the target compound .

Non-Agrochemical Analogs

a. Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

- Structure: Includes a cyano group and a methylphenyl substituent.

- Key Differences: The electron-withdrawing cyano group increases reactivity toward nucleophilic attack, making this compound more prone to hydrolysis than dimethylphenoxy derivatives. Applications include synthetic intermediates in organic chemistry .

b. Ethyl 2-(2-cyanophenyl)acetate

- Structure: Features a cyano group directly attached to the phenyl ring.

- Key Differences: The absence of a phenoxy-propanoate backbone limits its utility as a herbicide. However, the cyano group enhances polarity, improving solubility in polar solvents compared to dimethylphenoxy analogs .

c. Ethyl 3-(3,4-dimethoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

- Structure : Contains a dimethoxyphenyl group and a dioxoisoindolin moiety.

- The dioxoisoindolin group introduces steric hindrance, affecting synthetic accessibility and reactivity .

Physicochemical and Spectroscopic Comparison

| Compound | Substituents | Key Physicochemical Properties | NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| This compound | 3,4-dimethylphenoxy | High lipophilicity (logP ~3.5 estimated) | Aromatic protons: δ 6.6–7.2; CH3: δ 1.2–2.3 |

| Fenoxaprop-ethyl | Benzoxazolyl-oxy, Cl | Moderate solubility in water | Benzoxazole protons: δ 7.8–8.2; Cl: δ N/A |

| Quizalofop-ethyl | Quinoxaline, Cl | Low water solubility | Quinoxaline protons: δ 8.5–9.0 |

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate | Cyano, 4-methylphenyl | Polar (logP ~2.0) | Cyano: δ 120–125 (13C); CH3: δ 2.4 |

| Ethyl 2-(2-cyanophenyl)acetate | Cyano on phenyl | Moderate polarity | Cyano: δ 120–125 (13C); ester CH3: δ 1.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.